molecular formula C17H19N3O B5325721 (1R,2S,4R)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide

(1R,2S,4R)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B5325721
M. Wt: 281.35 g/mol
InChI Key: BNYIMWRJYIWTDP-IPYPFGDCSA-N
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Description

(1R,2S,4R)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure combining a bicyclic heptene ring with an imidazo[1,2-a]pyridine moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bicyclo[2.2.1]hept-5-ene core, followed by the introduction of the imidazo[1,2-a]pyridine group through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,2S,4R)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S,4R)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.

Uniqueness

(1R,2S,4R)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide stands out due to its unique combination of a bicyclic heptene ring and an imidazo[1,2-a]pyridine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,2S,4R)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-3-2-6-20-14(9-18-16(11)20)10-19-17(21)15-8-12-4-5-13(15)7-12/h2-6,9,12-13,15H,7-8,10H2,1H3,(H,19,21)/t12-,13+,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYIMWRJYIWTDP-IPYPFGDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CNC(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC=C2CNC(=O)[C@H]3C[C@H]4C[C@@H]3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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